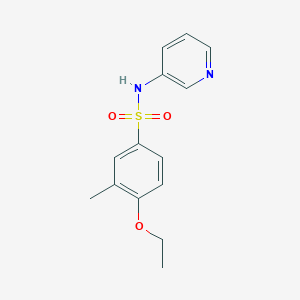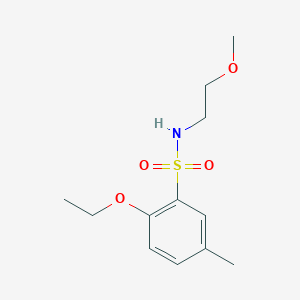
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as EPM, is a chemical compound used in scientific research for its potential therapeutic benefits. It belongs to the class of sulfonamides and is structurally similar to other compounds used in medicine.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of tumors, and also to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory activity, as well as effects on the immune system and oxidative stress. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and also to modulate the immune system by regulating the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost can be a limitation for some studies.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide, including its use in combination with other drugs for cancer therapy, its potential use as an anti-inflammatory agent in autoimmune diseases, and its potential use in neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide and its potential therapeutic benefits.
Métodos De Síntesis
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-aminobenzenesulfonamide and ethyl 2-bromoacetate, followed by the addition of 3-methylpyridine and subsequent reactions to form the final product.
Aplicaciones Científicas De Investigación
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14-7-6-13(9-11(14)2)20(17,18)16-12-5-4-8-15-10-12/h4-10,16H,3H2,1-2H3 |
Clave InChI |
XMKVWHCUUSNJAT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)



![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)



![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
